Tert-butyl 2-cyano-3-oxohexanoate
Description
Properties
CAS No. |
64373-41-7 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-cyano-3-oxohexanoate |
InChI |
InChI=1S/C11H17NO3/c1-5-6-9(13)8(7-12)10(14)15-11(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
LWDFRINVGDADFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl 2-cyano-3-oxohexanoate, we compare it with structurally related tert-butyl esters and other analogs, focusing on molecular properties, reactivity, and safety profiles.
Table 1: Structural and Functional Group Comparison
Key Findings:
Reactivity Differences: Cyano Group: this compound’s cyano group enhances electrophilicity compared to tert-butyl acetoacetate (TBA), which lacks this moiety. This makes the former more reactive toward nucleophiles (e.g., amines or thiols) . Ketone Stability: The 3-oxo group may undergo keto-enol tautomerism, similar to TBA, but steric hindrance from the tert-butyl group could reduce enolization rates compared to less hindered β-keto esters .
Safety and Handling: Flammability: Unlike tert-butyl alcohol (NFPA flammability rating 3 ), tert-butyl esters like TBA and this compound are less volatile and likely less flammable due to higher molecular weights and lower vapor pressures.
Synthetic Utility: The tert-butyl group in all analogs improves solubility in non-polar solvents and stability under acidic conditions, making these compounds versatile protecting groups in multi-step syntheses . this compound’s dual functionality (cyano + ketone) could enable tandem reactions, such as cyano-mediated cyclizations followed by ketone reductions, a feature absent in simpler esters like TBA.
Q & A
Q. How can researchers validate the biological activity of this compound derivatives while minimizing false positives?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay).
- Structure-activity relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing tert-butyl with smaller esters) to isolate pharmacophore contributions .
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